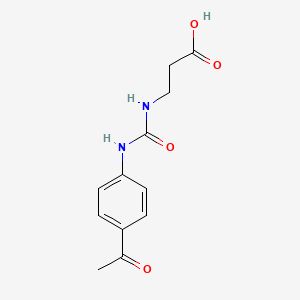

3-(3-(4-Acetylphenyl)ureido)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-[(4-acetylphenyl)carbamoylamino]propanoic acid |

InChI |

InChI=1S/C12H14N2O4/c1-8(15)9-2-4-10(5-3-9)14-12(18)13-7-6-11(16)17/h2-5H,6-7H2,1H3,(H,16,17)(H2,13,14,18) |

InChI Key |

PAGRVGYNYBAQSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 4 Acetylphenyl Ureido Propanoic Acid and Its Structural Analogues

Strategies for the Construction of the 4-Acetylphenyl Moiety with Propanoic Acid Linkages

The initial phase in the synthesis of the target compound involves the creation of a molecule that contains both the 4-acetylphenyl group and a propanoic acid chain. This can be achieved through various synthetic routes, primarily by first synthesizing a precursor which is then modified to obtain the desired intermediate.

A key precursor in the synthesis of the target molecule is 3-((4-acetylphenyl)amino)propanoic acid. One documented synthesis of this compound involves the reaction of a suitable starting material, which is then used to build the final ureido-propanoic acid structure. mdpi.comnih.gov For instance, this precursor can be synthesized and subsequently utilized in reactions with potassium thiocyanate (B1210189) to form thiourea (B124793) derivatives. mdpi.comnih.gov

A general approach to synthesizing similar amino acid derivatives, such as 3-((4-hydroxyphenyl)amino)propanoic acid, has also been reported, which could be adapted for the synthesis of the 4-acetylphenyl analogue. nih.gov The synthesis of related compounds often involves the reaction of a substituted aniline (B41778) with a suitable three-carbon chain synthon.

An alternative strategy involves the preparation of 3-(4-acetylphenyl)propanoic acid as a key intermediate. This compound possesses the required acetylphenyl and propanoic acid moieties, which can then be further functionalized. While specific synthetic details for this exact molecule are not extensively detailed in the provided literature, analogous reactions provide a clear pathway. A common method for synthesizing such compounds is the Friedel-Crafts acylation. For example, the preparation of 3-(4-biphenylcarbonyl)propionic acid is achieved by reacting biphenyl (B1667301) with succinic anhydride (B1165640) in the presence of aluminum chloride. prepchem.com A similar approach could be envisioned for the synthesis of 3-(4-acetylphenyl)propanoic acid, potentially starting from acetophenone.

The properties of 3-(4-acetylphenyl)propanoic acid are documented, indicating its availability as a stable, solid compound at room temperature.

Table 1: Properties of 3-(4-Acetylphenyl)propanoic acid

| Property | Value |

|---|---|

| CAS Number | 39105-51-6 |

| Molecular Formula | C11H12O3 |

| Physical Form | Solid |

| Purity | 98% |

Data sourced from Sigma-Aldrich product information.

The synthesis of propanoic acid derivatives is a well-established area of organic chemistry with numerous methodologies. One common approach is the direct methylation of arylacetonitriles, which can then be hydrolyzed to the corresponding propanoic acid. orgsyn.org This method, however, can sometimes be limited by the formation of dimethylated by-products. orgsyn.org

Another general strategy involves the modification of amino acids. For example, enantiomerically pure (S)-cathinone can be synthesized from the optically active amino acid S-alanine. wikipedia.org This involves N-acetylation followed by chlorination and a Friedel-Crafts acylation. wikipedia.org Such principles can be applied to the synthesis of various propanoic acid derivatives.

Furthermore, synthetic pathways can be designed to produce non-naturally occurring carboxylic acids through microbial cell factories, showcasing the diversity of approaches available for synthesizing complex organic acids. nih.gov General organic synthesis roadmaps also provide a plethora of reactions for the interconversion of functional groups, allowing for the strategic design of synthetic routes to propanoic acid derivatives from various starting materials. assets-servd.host

Formation of the Urea (B33335) Linkage in 3-(3-(4-Acetylphenyl)ureido)propanoic Acid Scaffolds

The final key step in the synthesis of this compound is the formation of the urea linkage. This can be accomplished through several reliable methods, including the use of thiourea intermediates or the application of isocyanate chemistry.

A versatile method for the formation of ureas proceeds through a thiourea intermediate. In the context of the target molecule, 3-((4-acetylphenyl)amino)propanoic acid can be reacted with potassium thiocyanate in acetic acid to yield 3-[1-(4-acetylphenyl)thioureido]propanoic acid. mdpi.comnih.gov This thiourea can then be converted to the corresponding urea, or used as a scaffold for further derivatization. mdpi.comnih.gov

The synthesis of thioureas is a fundamental reaction in organic chemistry, with methods including the reaction of amines with isothiocyanates or the use of thiourea itself as a thiocarbonyl source in the presence of a suitable catalyst. rsc.orgnih.gov The conversion of a thiourea to a urea can be achieved through various methods, often involving desulfurization with an oxidizing agent or a heavy metal salt.

Table 2: Example of Thiourea Synthesis

| Reactants | Product | Conditions |

|---|---|---|

| 3-((4-acetylphenyl)amino)propanoic acid, Potassium thiocyanate | 3-[1-(4-acetylphenyl)thioureido]propanoic acid | Acetic acid, reflux |

Reaction described in the synthesis of aminothiazole derivatives. mdpi.comnih.gov

A more direct and widely used method for the synthesis of ureas involves the reaction of an amine with an isocyanate. commonorganicchemistry.com The isocyanate precursor can be generated in situ from an acyl azide (B81097) via a Curtius rearrangement. researchgate.netorganic-chemistry.org This approach is compatible with a range of functional groups. researchgate.net

The general procedure involves the conversion of a carboxylic acid to an acyl azide, which upon heating, rearranges to the isocyanate. This highly reactive intermediate is then trapped by an amine to form the desired urea. organic-chemistry.org This method avoids the need to handle toxic phosgene-related reagents and can be performed as a one-pot procedure. commonorganicchemistry.comorganic-chemistry.org Microwave-assisted synthesis has also been employed to facilitate the Staudinger–aza-Wittig reaction for the efficient production of isocyanates and subsequent urea derivatives. beilstein-journals.org

An alternative two-step synthesis of acyl ureas involves the reaction of an isocyanate with phenol (B47542) to form an N-(phenoxycarbonyl)benzamide intermediate, which is then coupled with an amine. nih.govresearchgate.net This method is amenable to both weakly and strongly nucleophilic amines. nih.govresearchgate.net

Development of Novel Approaches for Unsymmetrical Urea Derivative Synthesis

The traditional synthesis of urea derivatives often involves the use of amines and potentially hazardous isocyanates or toxic reagents like phosgene. mdpi.com To circumvent these challenges, significant research has been directed toward developing alternative, more versatile methods for creating unsymmetrical ureas.

Modern strategies often employ catalytic systems that operate under milder conditions. Palladium-catalyzed reactions, for instance, have emerged as a powerful tool. These methods allow for the coupling of aryl bromides, chlorides, and triflates with a variety of ureas, including aryl, benzyl, and aliphatic types, facilitated by specialized ligands like bipyrazole (bippyphos). organic-chemistry.org Another innovative approach utilizes hypervalent iodine reagents, such as PhI(OAc)₂, as a coupling mediator to synthesize unsymmetrical ureas from amides and amines. mdpi.com This metal-free method is notable for its mild reaction conditions and broad substrate compatibility, avoiding the need for high temperatures or an inert atmosphere. mdpi.com

Other notable advancements include:

One-Pot Procedures: Efficient one-pot syntheses have been developed, for example, by coupling aryl chlorides and triflates with sodium cyanate, which allows for the creation of N,N′-di- and N,N,N′-trisubstituted ureas with high functional group tolerance. organic-chemistry.org

Carbonyldiimidazole (CDI): The use of reagents like carbonyldiimidazole in the presence of a recyclable catalyst like activated zinc metal offers a convenient and environmentally safer process suitable for both aliphatic and aromatic amines. researchgate.net

Trifluoroethyl Carbamates: A facile method involves the use of trifluoroethyl carbamates, which react with primary or secondary amines to furnish the corresponding unsymmetrical ureas in good yields without contamination from symmetrical byproducts. researchgate.net

Table 1: Summary of Novel Synthetic Approaches for Unsymmetrical Ureas

| Methodology | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Hypervalent Iodine-Mediated Coupling | PhI(OAc)₂ | Metal-free, mild conditions, broad substrate scope. | mdpi.com |

| Palladium-Catalyzed Amidation | Palladium catalyst, bipyrazole ligand (bippyphos). | Couples aryl/heteroaryl chlorides and bromides with ureas. | organic-chemistry.org |

| Zinc-Mediated Synthesis | Carbonyldiimidazole (CDI), activated Zinc. | Inexpensive, environmentally safer, suitable for various amines. | researchgate.net |

| Carbamate-Based Synthesis | Trifluoroethyl carbamates. | Good yields, avoids symmetrical byproducts, simple purification. | researchgate.net |

| One-Pot Cyanate Coupling | Palladium catalyst, sodium cyanate. | High efficiency, good functional group tolerance. | organic-chemistry.org |

Derivatization Strategies for Enhancing Molecular Complexity around the this compound Core

The core structure of this compound serves as a versatile scaffold for chemical modification. Derivatization strategies focus on key functional groups—the acetyl moiety, the carboxylic acid, and the urea linkage—to generate analogues with increased structural complexity.

Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Triazole) onto the Scaffold

A common strategy to expand the chemical space of a lead compound is the introduction of heterocyclic rings. For scaffolds related to the title compound, the urea can be replaced by a thiourea, which serves as a key intermediate for synthesizing aminothiazoles.

Thiazole Synthesis: The Hantzsch reaction provides a classic and effective route to thiazole rings. The precursor, 3-[1-(4-acetylphenyl)thioureido]propanoic acid , can be condensed with various α-halocarbonyl compounds, such as 4'-substituted-2-bromoacetophenones. mdpi.com This reaction proceeds by refluxing the thiourea and the bromoacetophenone in a solvent like acetone (B3395972) or methanol, leading to the formation of thiazole hydrobromide salts. Subsequent treatment with a weak base like sodium acetate (B1210297) neutralizes the salt and yields the final 4-phenylthiazol-2-yl substituted propanoic acid derivatives. mdpi.com

Triazole Synthesis: The introduction of a 1,2,4-triazole (B32235) ring is another viable derivatization pathway. While not directly demonstrated on the title compound, general methods involve the reaction of amidrazones with succinic anhydride. mdpi.com This reaction can be performed under various conditions, including the use of toluene (B28343) or diethyl ether as a solvent, to yield 1,2,4-triazole derivatives containing a propanoic acid moiety. mdpi.com Such strategies highlight a potential route for modifying the core structure to incorporate this important heterocycle.

Modifications of the Acetyl Group (e.g., Oximation, Hydrazinolysis)

The acetyl group and the propanoic acid's carboxyl group are prime targets for chemical modification, allowing for the introduction of new functional groups that can alter the molecule's properties.

Oximation: The ketone of the acetyl group can be readily converted into an oxime. This is typically achieved by reacting the acetylphenyl-containing compound with hydroxylamine (B1172632) hydrochloride (HONH₂·HCl). mdpi.com The resulting oxime functionality (-C=NOH) introduces a new site for hydrogen bonding and can significantly influence the molecule's electronic properties. In studies on related thiazole derivatives, oximation was a key transformation. mdpi.comnih.gov

Hydrazinolysis: The carboxylic acid end of the propanoic acid moiety can be converted into a hydrazide. This transformation is often carried out in two steps: first, the carboxylic acid is esterified (e.g., to a methyl or ethyl ester), and then the resulting ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov This process, known as hydrazinolysis, replaces the ester group with a carbohydrazide (B1668358) (-CONHNH₂) moiety, providing a new reactive handle for further condensation reactions. This method has been successfully applied to create hydrazides from related N-substituted β-amino acid derivatives. nih.govresearchgate.net

Table 2: Examples of Derivatization Reactions

| Functional Group Target | Reaction Type | Key Reagents | Resulting Moiety | Reference |

|---|---|---|---|---|

| Thiourea Analogue | Hantzsch Thiazole Synthesis | α-Haloacetophenones | Substituted Thiazole Ring | mdpi.com |

| Acetyl Group (Ketone) | Oximation | Hydroxylamine Hydrochloride | Oxime (-C=NOH) | mdpi.comnih.gov |

| Carboxylic Acid | Hydrazinolysis (via ester) | Hydrazine Hydrate | Carbohydrazide (-CONHNH₂) | nih.govresearchgate.net |

Spectroscopic and Chromatographic Techniques for Structural Elucidation of Synthesized Compounds (e.g., NMR, Mass Spectrometry, TLC)

The synthesis and derivatization of complex organic molecules necessitate rigorous characterization to confirm their structure and purity. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

Thin-Layer Chromatography (TLC): TLC is a fundamental and rapid technique used to monitor the progress of a chemical reaction and to assess the purity of the synthesized products. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic compounds. researchgate.net ¹H NMR provides detailed information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. For example, in the ¹H NMR spectrum of 1,2,4-triazole derivatives, a characteristic signal for the carboxylic acid proton (COOH) appears at a very downfield shift (around 12.25 ppm). mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z), thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. mdpi.com For example, the formation of a urea or amide will show characteristic C=O (carbonyl) and N-H stretching vibrations in the IR spectrum.

The analysis of triazole derivatives and their metabolites often involves the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for analyzing complex mixtures. eurl-pesticides.eu

Table 3: Analytical Techniques for Structural Characterization

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment. | Qualitative information on the number of components in a mixture. | mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. | Connectivity of atoms (¹H-NMR), carbon framework (¹³C-NMR). | mdpi.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and formula determination. | Precise molecular mass and elemental composition (HRMS). | eurl-pesticides.eu |

| Infrared (IR) Spectroscopy | Functional group identification. | Presence of key bonds like C=O, N-H, O-H. | mdpi.com |

Structure Activity Relationship Sar Studies of 3 3 4 Acetylphenyl Ureido Propanoic Acid Analogues

Impact of Substituent Variations on the Biological Activities of Analogues

For instance, studies on carnosic acid derivatives containing a urea (B33335) moiety showed that incorporating electronegative atoms, such as a chlorine atom at the meta-position of a benzene (B151609) ring, enhanced antiproliferative activity. mdpi.com Similarly, in studies of cis-cinnamic acid analogues, hydrophobic and sterically small substituents at the meta-position of the aromatic ring were found to be favorable for potent biological activity. nih.gov These findings suggest that systematic variation of substituents on the phenyl rings of 3-(3-(4-acetylphenyl)ureido)propanoic acid analogues is a critical strategy for optimizing their therapeutic potential.

Contribution of the Acetylphenyl Moiety to Ligand-Target Interactions

The acetylphenyl moiety is a crucial component for the biological activity of this class of compounds, often acting as a key anchor for binding to target proteins. The acetyl group, with its carbonyl function, can participate in important hydrogen bonding interactions within the active site of an enzyme or receptor.

In silico molecular docking studies on related thiazole (B1198619) analogues have proposed that these compounds can interact with the catalytic sites of enzymes like human Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov The aromatic ring of the acetylphenyl group plays a pivotal role in these interactions. nih.gov The ability of these compounds to target conserved amino acid residues in both SIRT2 and EGFR suggests a potential mechanism for inducing cancer cell death. mdpi.comnih.gov The acetyl group itself is a prime site for derivatization, as seen in the synthesis of oximes and hydrazones, which dramatically alters the compound's biological profile. nih.gov

Significance of the Urea/Thiourea (B124793) Linkage in Modulating Biological Effects

The urea linkage (-NH-CO-NH-) is a privileged functional group in medicinal chemistry due to its unique ability to act as a rigid and effective hydrogen bond donor and acceptor. mdpi.comnih.gov The carbonyl group's oxygen atom serves as a hydrogen bond acceptor, while the two nitrogen atoms act as hydrogen bond donors. mdpi.com This capacity allows the urea moiety to form multiple, stable hydrogen bonds with biological targets such as proteins and enzymes, which is a key element of molecular recognition and bioactivity. mdpi.comnih.gov

Influence of the Propanoic Acid Tail and its Functionalization on Activity Profiles

The propanoic acid tail is another essential pharmacophoric feature, significantly influencing the activity profile of these compounds. Studies on related structures consistently demonstrate that a free carboxylic acid group is vital for potent biological activity. nih.gov

In the series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, esterification of the carboxyl group to form methyl esters resulted in a significant decrease in antiproliferative activity. nih.gov This highlights the importance of the terminal carboxylate in mediating interactions with the biological target, potentially through ionic or hydrogen bonding, or by influencing the compound's solubility and transport properties. Further functionalization of this tail, for example, by converting the carboxylic acid into a carbohydrazide (B1668358), can restore or even enhance activity, demonstrating that while the free acid is important, specific modifications can be made to this part of the molecule to produce highly active compounds. mdpi.comnih.gov Structure-activity studies on other propanoic acid derivatives have also shown that the length of the alkanoic acid side chain is a critical factor for potency. nih.gov

Comparative Analysis of Different Derivative Series (e.g., Oxime, Hydrazide, Thiazole Derivatives)

Systematic modification of the core this compound structure has yielded several derivative series with distinct biological activity profiles. A comparative analysis of these series, particularly the thiazole-based analogues, provides clear SAR insights. mdpi.comnih.gov The primary modifications were made at the acetyl group of the acetylphenyl moiety and the carboxylic acid group of the propanoic acid tail.

Oxime Derivatives : The conversion of the acetyl group to an oxime (-C=NOH) resulted in a dramatic enhancement of antiproliferative activity. Oxime derivatives exhibited the most potent cytotoxicity against A549 lung cancer cells, with IC₅₀ values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin (B142131). mdpi.comnih.gov This suggests the oxime functionality plays a critical role in bioactivity, possibly through its electron-withdrawing nature or by forming key hydrogen bonds with the target. mdpi.com

Carbohydrazide Derivatives : Modification of the propanoic acid tail into a carbohydrazide also led to compounds with potent antiproliferative effects, comparable to the most active oxime derivatives. mdpi.comnih.gov These compounds significantly reduced cancer cell viability, indicating that this functional group is a highly favorable substitution. nih.gov

Hydrazone and Chalcone (B49325) Derivatives : In contrast, derivatives where the acetyl group was converted into a hydrazone or used to form a chalcone showed limited or insignificant antiproliferative activity against A549 cells. nih.gov

Ester Derivatives : As mentioned previously, esterification of the propanoic acid tail led to a marked reduction in activity, underscoring the necessity of a free or appropriately functionalized acidic terminus. nih.gov

These findings collectively show a clear, structure-dependent antiproliferative activity. The most promising compounds were oxime and carbohydrazide derivatives, which were effective not only in 2D cell cultures but also in 3D spheroid models and against drug-resistant cancer cell lines. mdpi.comnih.govnih.gov

Table 1: Antiproliferative Activity of Selected Thiazole Analogues in A549 Lung Cancer Cells This table summarizes data for a closely related series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which provide valuable SAR insights applicable to the titular compound class.

| Compound Type | Modification | Result (A549 Cell Viability %) | Reference |

| Oxime Acid | Acetyl group to Oxime | 11.0% | nih.gov |

| Oxime Acid | Acetyl group to Oxime (with Br on phenyl) | 16.1% | nih.gov |

| Carbohydrazide | Propanoic acid to Carbohydrazide (Oxime) | 25.0% | nih.gov |

| Carbohydrazide | Propanoic acid to Carbohydrazide (Oxime, Br) | 30.5% | nih.gov |

| Oxime Ester | Acetyl to Oxime, Propanoic acid to Ester | 41.9% | nih.gov |

| Oxime Ester | Acetyl to Oxime (Br), Propanoic acid to Ester | 77.7% | nih.gov |

| Hydrazone Acid | Acetyl group to Hydrazone | 82.4% | nih.gov |

| Hydrazone Ester | Acetyl to Hydrazone, Propanoic acid to Ester | >95% | nih.gov |

| Reference Drug | Cisplatin | 65.9% | nih.gov |

This interactive table allows for sorting by compound type, modification, and activity level to better visualize the structure-activity relationships.

Biological Targets and Mechanistic Investigations of 3 3 4 Acetylphenyl Ureido Propanoic Acid Analogues

Identified Biological Targets for Related Scaffolds

Research into the biological activities of 3-(3-(4-Acetylphenyl)ureido)propanoic acid analogues and related structures has unveiled a spectrum of molecular targets implicated in various pathological conditions, most notably in cancer and infectious diseases. The urea (B33335) moiety, a key structural feature, often plays a crucial role in the interaction of these compounds with their biological targets.

Sirtuin 2 (SIRT2) as a Target for Thiazole (B1198619) Derivatives

Recent studies have identified Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD-dependent deacetylases, as a potential target for anticancer drugs. Notably, derivatives of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated for their potential to inhibit SIRT2. In silico molecular docking studies have suggested that these compounds can interact with the active site of human SIRT2. mdpi.comnih.gov The aromatic ring and the thiazole moiety of these derivatives are thought to be pivotal for these interactions, overlapping with the binding sites of known ligands at the enzyme's catalytic core. mdpi.com This interaction suggests a potential mechanism for the observed antiproliferative effects of these compounds in cancer cell lines. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR) as a Target

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its critical role in cell proliferation, survival, and metastasis. nih.gov The same 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives that were studied for SIRT2 inhibition have also been evaluated for their interaction with EGFR. mdpi.com Molecular docking simulations have indicated that these compounds, particularly those exhibiting potent anticancer activity, are capable of binding to the EGFR active site. mdpi.comnih.gov This dual targeting of both SIRT2 and EGFR by a single molecular scaffold presents an attractive strategy for the development of novel anticancer agents with potentially enhanced efficacy. mdpi.com

Table 1: In Silico Analysis of Compound 22 Binding to SIRT2 and EGFR

| Target Protein | Interacting Residues of Compound 22 | Key Interactions |

| SIRT2 | Aromatic ring, thiazole moiety | Overlap with ligand binding site |

| EGFR | Aromatic ring, thiazole moiety | Overlap with ligand binding site |

This table is based on in silico molecular docking studies and represents predicted interactions. mdpi.com

Immunoproteasome (β1i/β5i Subunits) Inhibition by Urea-Containing Compounds

The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system and has emerged as a therapeutic target in autoimmune diseases and hematological malignancies. Research has focused on developing specific inhibitors for the catalytic subunits of the immunoproteasome, namely β1i (LMP2) and β5i (LMP7). While direct studies on this compound are limited in this context, broader research has identified urea-containing compounds as potential inhibitors of the immunoproteasome. mdpi.com A virtual screening and in vitro testing of a commercial compound collection identified several hits with a central urea moiety that showed inhibitory activity against the β1i and β5i subunits. mdpi.com This suggests that the urea scaffold can be a valuable component in the design of novel immunoproteasome inhibitors.

DprE1 as a Target for Antitubercular Urea Derivatives

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a validated target for the development of new anti-tuberculosis drugs. While the direct activity of this compound against DprE1 has not been reported, the broader class of urea derivatives has shown promise. The discovery of adamantyl urea compounds with potent activity against Mycobacterium tuberculosis has highlighted the potential of this chemical class. nih.govnih.gov The structure-activity relationship studies of these adamantyl ureas suggest that the urea core is a key pharmacophoric element for their antitubercular activity, which is believed to involve the inhibition of epoxide hydrolase enzymes within the bacterium. nih.govnih.gov

Mechanistic Insights into Cellular Activity Induced by Analogues (e.g., Apoptosis Induction)

The antiproliferative activity of analogues of this compound and other urea-containing compounds is often linked to the induction of programmed cell death, or apoptosis. Mechanistic studies have begun to unravel the cellular pathways through which these compounds exert their cytotoxic effects.

Research on pyrimidine (B1678525) derivatives incorporating aryl urea moieties has demonstrated their ability to induce apoptosis in cancer cells. One such compound was found to arrest the cell cycle at the G2/M phase and trigger apoptosis by modulating the expression of key regulatory proteins. Specifically, it led to the upregulation of the pro-apoptotic protein Bax and the cleaved form of Poly (ADP-ribose) polymerase (PARP), while downregulating the anti-apoptotic protein Bcl-2. Furthermore, this compound was shown to induce a loss of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.

Table 2: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Lung Cancer Cells

| Compound | IC₅₀ (µM) |

| 21 | 5.42 |

| 22 | 2.47 |

| 25 | >10 |

| 26 | >10 |

| Cisplatin (B142131) (reference) | >10 |

Data represents the half maximal inhibitory concentration (IC₅₀) after 72 hours of treatment. mdpi.com

Studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown their efficacy in inducing cell death in three-dimensional (3D) cancer models, such as A549 spheroids, which more closely mimic the in vivo tumor microenvironment. mdpi.com The ability of these compounds to effectively kill cells in such models further supports their potential as anticancer agents. The proposed dual inhibition of SIRT2 and EGFR by these molecules is a plausible mechanism contributing to their cytotoxic effects, as both of these proteins are involved in signaling pathways that regulate cell survival and proliferation. mdpi.com

Evaluation of Antiproliferative Activity in Preclinical Disease Models

The preclinical assessment of novel chemical entities is a critical step in the drug discovery process. For analogues of this compound, this has involved a multi-faceted approach to characterize their anticancer potential. The evaluation has spanned traditional two-dimensional (2D) cell cultures, more complex three-dimensional (3D) spheroid models that better mimic the tumor microenvironment, and challenging drug-resistant cell lines to ascertain the breadth of their activity.

The initial screening of the antiproliferative effects of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was conducted using the A549 human lung adenocarcinoma cell line, a well-established 2D cell culture model. mdpi.com A series of these novel polysubstituted thiazole derivatives underwent evaluation to identify the most promising candidates for further development. mdpi.com

The antiproliferative activity was found to be structure-dependent. mdpi.comnih.gov Notably, derivatives containing an oxime moiety, specifically compounds 21 and 22 , demonstrated significant cytotoxicity against A549 cells. mdpi.com Their half-maximal inhibitory concentration (IC₅₀) values were determined to be 5.42 µM and 2.47 µM, respectively, indicating a higher potency than the standard chemotherapeutic agent cisplatin. mdpi.com In addition to the oxime derivatives, carbohydrazides 25 and 26 also exhibited low micromolar activity that was significantly greater than that of cisplatin. mdpi.comnih.gov

Further investigation into the cytotoxic effects of the most promising compounds (21 , 22 , 25 , and 26 ) was carried out on H69 human small-cell lung carcinoma cells. mdpi.comnih.gov This was to determine if the observed antiproliferative activity was specific to the A549 cell line or if it extended to other lung cancer models. mdpi.com These compounds demonstrated potent antiproliferative activity against the H69 cell line as well. mdpi.comnih.gov An important aspect of this research was the assessment of the compounds' selectivity. The most active compounds showed relatively low cytotoxicity against non-cancerous HEK293 cells, suggesting a degree of selectivity towards cancer cells. mdpi.com

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 21 | A549 | 5.42 | mdpi.com |

| Compound 22 | A549 | 2.47 | mdpi.com |

| Cisplatin | A549 | Not explicitly stated, but compounds 21 and 22 surpassed its efficacy. | mdpi.com |

| Compounds 21, 22, 25, 26 | H69 | Potent antiproliferative activity demonstrated. | mdpi.comnih.gov |

To bridge the gap between in vitro 2D cell cultures and in vivo tumors, the most promising 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were evaluated in a 3D spheroid model. mdpi.comnih.gov Specifically, compounds 21 , 22 , 25 , and 26 were assessed for their ability to induce cell death in A549 agarose-based 3D spheroids. mdpi.comnih.gov

The results from these 3D models corroborated the findings from the 2D cell culture assays. The compounds effectively induced cell death in the A549 spheroids, which further supports their potential as therapeutic agents. mdpi.comnih.gov This step is crucial as 3D models more closely recapitulate the cellular interactions and diffusion kinetics of nutrients and drugs found in a solid tumor, providing a more stringent test of a compound's efficacy.

| Compound | 3D Model | Observed Effect | Reference |

|---|---|---|---|

| Compounds 21, 22, 25, 26 | A549 agarose-based spheroids | Effectively induced cell death. | mdpi.comnih.gov |

A significant hurdle in cancer chemotherapy is the development of drug resistance. Therefore, a key aspect of the preclinical evaluation of the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid analogues was to assess their activity against a drug-resistant cancer cell line. mdpi.comnih.gov The selected compounds (21 , 22 , 25 , and 26 ) were tested on the anthracycline-resistant H69AR cell line, a derivative of the H69 small-cell lung carcinoma line. mdpi.comnih.gov

These compounds demonstrated potent antiproliferative activity against the drug-resistant H69AR cells. mdpi.comnih.gov This finding is particularly noteworthy as it suggests that these thiazole derivatives may have a mechanism of action that circumvents the resistance mechanisms present in the H69AR cells. researchgate.net The ability of these compounds to effectively target both drug-sensitive (H69) and drug-resistant (H69AR) lung cancer models highlights their promise as scaffolds for further optimization and preclinical development. mdpi.comnih.govresearchgate.net

| Compound | Drug-Resistant Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Compounds 21, 22, 25, 26 | H69AR (anthracycline-resistant) | Potent antiproliferative activity. | mdpi.comnih.gov |

Future Directions and Therapeutic Potential of 3 3 4 Acetylphenyl Ureido Propanoic Acid Scaffolds

Optimization Strategies for Enhanced Potency, Selectivity, and Efficacy

A central approach to optimization involves structural modifications to the core scaffold. Structure-activity relationship (SAR) studies are crucial in identifying which functional groups and structural motifs contribute most significantly to the desired biological activity. For instance, in the context of anticancer applications, research has shown that the introduction of specific substituents can dramatically enhance a compound's potency. mdpi.com

One notable optimization involves the modification of the acetylphenyl group. The introduction of an oxime moiety (-C=NOH) at this position has been shown to significantly increase antiproliferative activity against certain cancer cell lines. mdpi.comnih.gov This enhancement is likely due to the electron-withdrawing nature of the oxime group or its ability to form key hydrogen bonds with target proteins. mdpi.com

Furthermore, the urea (B33335) linker, a key feature of this scaffold, plays a critical role in mediating interactions with biological targets. nih.gov Modifications to this linker can influence the compound's conformation and binding affinity. The propanoic acid side chain also presents opportunities for optimization. Altering its length or introducing substituents can impact the molecule's solubility, cell permeability, and interaction with target enzymes or receptors. nih.gov

The following table summarizes key optimization strategies and their observed effects based on recent research findings.

| Structural Modification | Target Property | Observed Outcome | Reference |

| Introduction of an oxime moiety | Potency | Significant increase in antiproliferative activity against A549 lung cancer cells. | mdpi.comnih.gov |

| Modification of the urea linker | Potency & Selectivity | Modulates drug potency and selectivity by establishing key drug-target interactions. | nih.gov |

| Alteration of the propanoic acid side chain | Potency & Pharmacokinetics | Can improve in vitro and in vivo potencies and subtype selectivity. | nih.gov |

| Introduction of heterocyclic rings | Potency & Bioactivity | Thiazole (B1198619) ring incorporation leads to promising anticancer candidates. | mdpi.comnih.gov |

These optimization strategies, guided by SAR studies, are essential for fine-tuning the properties of 3-(3-(4-acetylphenyl)ureido)propanoic acid scaffolds to develop highly effective and selective therapeutic agents. mdpi.comnih.gov

Development of Novel Derivatives with Tailored Biological Profiles and Improved Pharmacological Properties

Building on optimization strategies, the development of novel derivatives from the this compound scaffold aims to create compounds with specific biological profiles and enhanced pharmacological properties. This involves the synthesis of a library of related compounds with systematic variations to the core structure.

A significant area of development has been the synthesis of thiazole derivatives. mdpi.comnih.gov By reacting 3-[1-(4-acetylphenyl)thioureido]propanoic acid with substituted phenacyl bromides, researchers have generated a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. mdpi.com These compounds have demonstrated promising, structure-dependent antiproliferative activity against human lung adenocarcinoma cells. mdpi.comnih.gov

Further derivatization of these thiazole compounds has led to even more potent molecules. For example, the creation of oxime and carbohydrazide (B1668358) derivatives of the thiazole-propanoic acid scaffold resulted in compounds with low micromolar activity against both drug-sensitive and drug-resistant lung cancer cell lines, significantly surpassing the efficacy of the standard chemotherapeutic agent cisplatin (B142131) in some cases. mdpi.comnih.gov

The table below highlights some of the novel derivatives and their tailored biological activities.

| Derivative Class | Key Structural Feature | Targeted Biological Profile | Reference |

| Thiazole Derivatives | Incorporation of a thiazole ring | Anticancer (Lung Cancer) | mdpi.comnih.gov |

| Oxime Derivatives | Addition of a hydroxyimino group | Enhanced antiproliferative activity | mdpi.comnih.gov |

| Carbohydrazide Derivatives | Modification of the carboxylic acid | Potent cytotoxicity against cancer cells | mdpi.comnih.gov |

| Hydrazone Derivatives | Reaction with aromatic aldehydes | Broad-spectrum antimicrobial activity in related scaffolds | nih.gov |

The development of these novel derivatives underscores the versatility of the this compound scaffold. By systematically modifying its structure, it is possible to generate a diverse range of compounds with tailored biological activities, paving the way for new therapeutic agents with improved efficacy and specificity. mdpi.comnih.gov

Exploration of New Therapeutic Applications Beyond Current Indications

The inherent versatility of the this compound scaffold and its derivatives suggests potential therapeutic applications beyond their initial focus. While much of the recent research has centered on anticancer properties, the structural motifs present in these compounds are also found in agents with other biological activities.

The primary area of investigation for derivatives of this scaffold has been oncology, particularly lung cancer. mdpi.comnih.gov Studies have shown that certain derivatives are effective against both drug-sensitive and drug-resistant lung cancer models, highlighting their potential to address the significant clinical challenge of therapeutic resistance. mdpi.comnih.gov In silico studies have suggested that these compounds may exert their effects by interacting with key proteins involved in cancer progression, such as SIRT2 and EGFR. mdpi.comnih.gov

Beyond cancer, related propanoic acid scaffolds have demonstrated a range of other therapeutic possibilities. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to possess both antimicrobial and antioxidant properties. nih.govsemanticscholar.orgnih.govktu.eduelsevierpure.com These findings suggest that the this compound scaffold could also be explored for the development of agents to combat multidrug-resistant bacterial and fungal pathogens or to mitigate oxidative stress, a contributing factor in many diseases. semanticscholar.orgmdpi.com

The potential therapeutic applications are summarized in the table below.

| Therapeutic Area | Specific Indication/Target | Supporting Evidence | Reference |

| Oncology | Lung Cancer (drug-sensitive and resistant) | In vitro studies showing potent antiproliferative activity in A549 and H69AR cell lines. | mdpi.comnih.gov |

| Potential targeting of SIRT2 and EGFR | In silico molecular docking studies. | mdpi.comnih.gov | |

| Infectious Diseases | Multidrug-resistant bacterial and fungal pathogens | Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show antimicrobial activity. | nih.govnih.gov |

| Oxidative Stress-Related Diseases | Conditions exacerbated by reactive oxygen species | Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show antioxidant properties. | semanticscholar.orgktu.eduelsevierpure.com |

Further research is needed to fully elucidate the potential of the this compound scaffold in these and other therapeutic areas. However, the existing data provides a strong rationale for expanding the scope of investigation to unlock the full therapeutic potential of this versatile chemical platform. mdpi.comnih.govsemanticscholar.org

Integration of Advanced Research Methodologies (e.g., High-Throughput Screening, Artificial Intelligence in Drug Discovery)

The development and optimization of this compound scaffolds can be significantly accelerated by integrating advanced research methodologies such as high-throughput screening (HTS) and artificial intelligence (AI).

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. In the context of the this compound scaffold, HTS can be employed to:

Screen extensive libraries of derivatives against a panel of cancer cell lines or microbial strains to quickly identify lead compounds.

Evaluate the selectivity of promising compounds by testing them against a wide range of biological targets.

Assess the impact of various structural modifications on the compounds' physicochemical properties, such as solubility and cell permeability.

Artificial Intelligence (AI) in Drug Discovery offers powerful tools for predicting the properties of new molecules and optimizing their design. AI algorithms can be trained on existing data to:

Predict the biological activity of novel derivatives of the this compound scaffold, saving time and resources in the synthesis and testing phases. nih.gov

Identify potential biological targets for these compounds by analyzing large-scale biological data. nih.gov

Optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.

Design novel derivatives with enhanced potency and selectivity through generative models.

The synergy between these advanced methodologies and traditional medicinal chemistry approaches will be crucial in unlocking the full therapeutic potential of the this compound scaffold and bringing new, effective treatments to patients more efficiently.

Q & A

Q. What are the recommended synthetic routes for 3-(3-(4-Acetylphenyl)ureido)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of ureido-propanoic acid derivatives typically involves coupling reactions between acylated phenyl isocyanates and propanoic acid derivatives. For example, urea bond formation can be achieved via nucleophilic addition of amines to isocyanates under anhydrous conditions. Reaction optimization should include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction kinetics .

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of isocyanates).

- Catalysis : Employ catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate urea formation.

Post-synthesis, monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the acetylphenyl group (δ ~2.5 ppm for CHCO) and urea NH protons (δ ~5–6 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (CHNO; calculated [M+H] = 263.1033).

- Infrared Spectroscopy (IR) : Identify urea C=O stretches (~1640–1680 cm) and carboxylic acid O–H bends (~2500–3300 cm) .

Purity can be assessed via HPLC with UV detection at 254 nm, ensuring >95% peak area .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as ureido compounds may release irritant vapors.

- Storage : Store in airtight containers at 2–8°C, away from moisture and strong oxidizers.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in designing and optimizing reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction pathways:

- Transition State Analysis : Identify energy barriers for urea bond formation to select catalysts or solvents that lower activation energy.

- Solvent Effects : Simulate solvent polarity impacts on reaction thermodynamics using COSMO-RS models.

- Machine Learning : Train models on existing reaction datasets to predict yields under varied conditions (e.g., temperature, stoichiometry).

Experimental validation should follow computational predictions, creating a feedback loop to refine models .

Q. What strategies are effective in resolving contradictions in biological activity data between structural analogs of this compound?

- Methodological Answer : Conflicting data often arise due to structural variations (e.g., substituent position, stereochemistry). Address discrepancies by:

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing the acetyl group with a nitro or hydroxy group) and compare bioactivity.

- Enzyme Assays : Use purified target enzymes (e.g., urease or proteases) to measure inhibition constants (K) under standardized conditions.

- Molecular Docking : Visualize ligand-enzyme interactions to explain differences in binding affinities among analogs.

Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for efficacy) .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Incubate the compound with primary hepatocytes (human or rodent) and quantify parent compound degradation over time using LC-MS/MS.

- Microsomal Stability Assays : Assess phase I metabolism by measuring remaining substrate after incubation with liver microsomes and NADPH.

- CYP Enzyme Profiling : Use recombinant cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways.

Data interpretation should account for species-specific differences and correlate with in silico predictions (e.g., MetaSite software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.